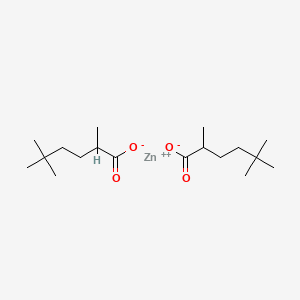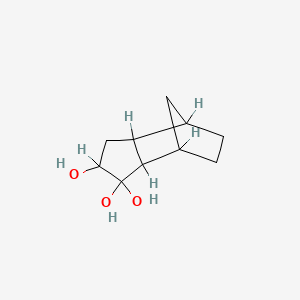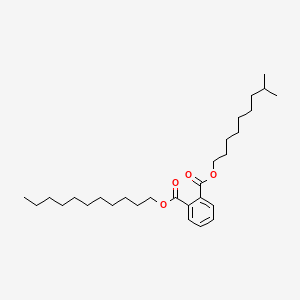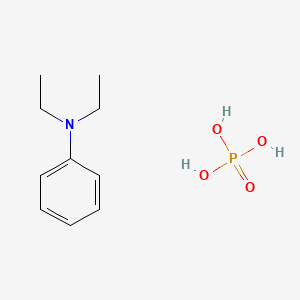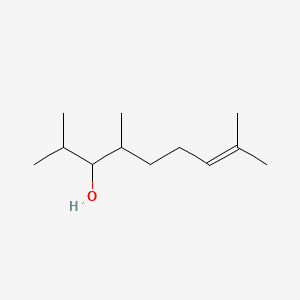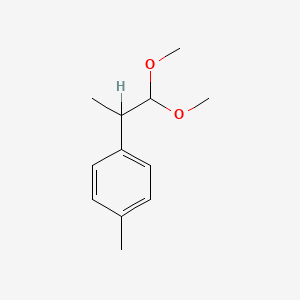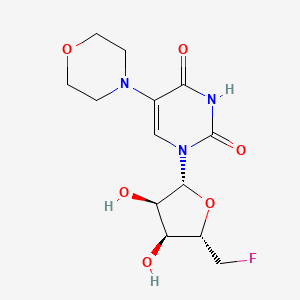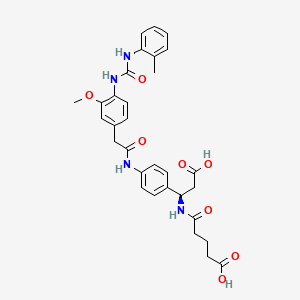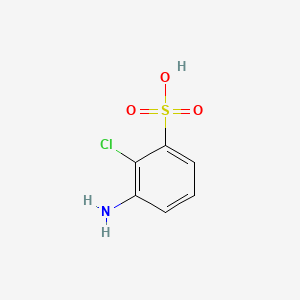
Copper dihydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper dihydroxybenzoate is a coordination compound formed by the interaction of copper ions with dihydroxybenzoic acid. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The dihydroxybenzoic acid ligand provides multiple coordination sites, allowing for the formation of stable complexes with copper ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper dihydroxybenzoate can be synthesized through various methods, including direct reaction and hydrothermal synthesis. One common method involves the reaction of copper(II) salts, such as copper(II) sulfate or copper(II) chloride, with dihydroxybenzoic acid in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the components. The resulting product is then filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. Industrial production often includes steps such as crystallization, filtration, and drying to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: Copper dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The copper ion in the compound can undergo oxidation reactions, leading to the formation of higher oxidation state species.
Reduction: The compound can also participate in reduction reactions, where the copper ion is reduced to a lower oxidation state.
Substitution: Ligand exchange reactions can occur, where the dihydroxybenzoate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by the addition of competing ligands such as ethylenediamine or ammonia.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield copper(III) complexes, while reduction reactions may produce copper(I) species.
Aplicaciones Científicas De Investigación
Copper dihydroxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in antibacterial and antifungal treatments.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases caused by bacterial infections.
Industry: this compound is used in the development of metal-organic frameworks (MOFs) for applications in gas storage, separation, and catalysis
Mecanismo De Acción
The mechanism of action of copper dihydroxybenzoate involves the interaction of copper ions with biological molecules. The copper ions can disrupt cellular processes by generating reactive oxygen species (ROS) through redox cycling. This leads to oxidative stress and damage to cellular components such as proteins, lipids, and DNA. The dihydroxybenzoate ligand may also play a role in stabilizing the copper ion and enhancing its reactivity.
Comparación Con Compuestos Similares
Copper dihydroxybenzoate can be compared with other copper complexes, such as copper acetate and copper sulfate. While all these compounds contain copper ions, the presence of the dihydroxybenzoate ligand imparts unique properties to this compound, such as enhanced stability and specific reactivity in certain chemical reactions. Similar compounds include:
Copper acetate: Known for its use in organic synthesis and as a fungicide.
Copper sulfate: Widely used in agriculture and as an algicide.
Propiedades
Número CAS |
52856-54-9 |
|---|---|
Fórmula molecular |
C7H5CuO4- |
Peso molecular |
216.66 g/mol |
InChI |
InChI=1S/C7H6O4.Cu/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3,8-9H,(H,10,11);/p-1 |
Clave InChI |
YBGDZLOQBFOMHE-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C(=C1)O)[O-])C(=O)O.[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





